

CAS number 24638-29-7 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Diamino-5-methylpyridine**

Cat. No.: **B1310499**

[Get Quote](#)

An In-depth Technical Guide to **2,3-Diamino-5-methylpyridine** (CAS No. 24638-29-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Diamino-5-methylpyridine** (CAS No. 24638-29-7), a pivotal heterocyclic amine that serves as a versatile building block in synthetic chemistry. With its unique structural features, this compound is of significant interest in the development of novel pharmaceutical agents and other specialized chemical applications. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, explores its current and potential applications with a focus on drug discovery, and outlines essential safety and handling procedures. The content herein is curated to support researchers and professionals in leveraging the full potential of this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

2,3-Diamino-5-methylpyridine is a pyridine derivative distinguished by the presence of two amino groups at the 2 and 3 positions and a methyl group at the 5 position of the pyridine ring. [1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

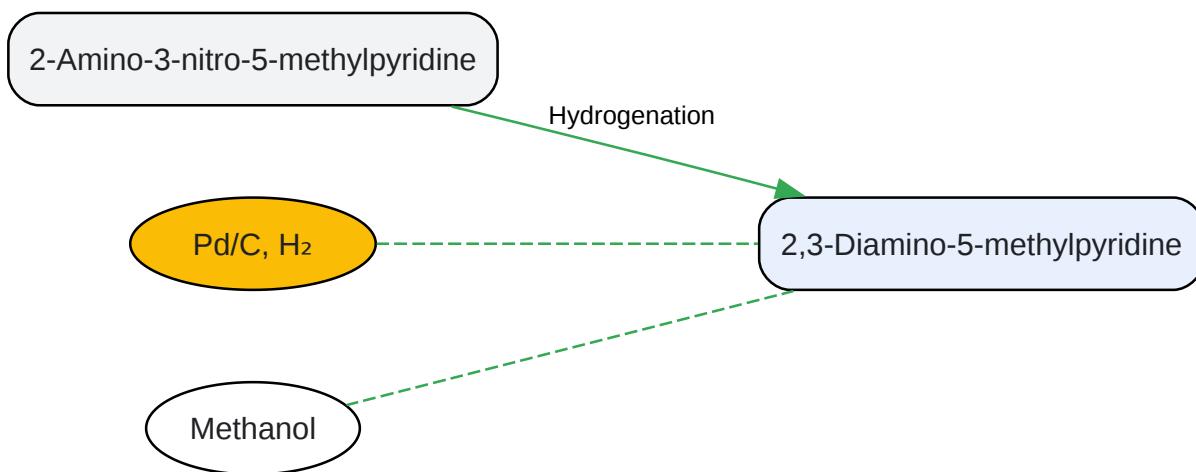
Structure and Identifiers

- IUPAC Name: 5-methylpyridine-2,3-diamine[1]

- CAS Number: 24638-29-7[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₆H₉N₃[\[1\]](#)[\[3\]](#)
- Molecular Weight: 123.16 g/mol [\[1\]](#)[\[4\]](#)
- Canonical SMILES: CC1=CC(=C(N=C1)N)N[\[1\]](#)
- InChI Key: AITFREYTVOPXOT-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)

Physicochemical Data

The following table summarizes the key physicochemical properties of **2,3-Diamino-5-methylpyridine**.


Property	Value	Source
Physical Form	Solid	[3]
Molecular Weight	123.16 g/mol	[1] [4]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[3] [4] [5]

Synthesis of 2,3-Diamino-5-methylpyridine

The primary route for the synthesis of **2,3-Diamino-5-methylpyridine** involves the reduction of a nitro-substituted pyridine precursor. This transformation is a critical step in making the diamino-substituted scaffold available for further chemical modifications.

Synthetic Pathway: Reduction of 2-Amino-3-nitro-5-methylpyridine

The most common and efficient method for preparing **2,3-Diamino-5-methylpyridine** is through the catalytic hydrogenation of 2-amino-3-nitro-5-methylpyridine.[\[2\]](#) This reaction selectively reduces the nitro group to an amino group without affecting the pyridine ring or the existing amino group.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **2,3-Diamino-5-methylpyridine**.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established laboratory procedures for the reduction of nitroarenes.^[2]

Materials:

- 2-Amino-3-nitro-5-methylpyridine
- Palladium on carbon (Pd/C, 10 wt. %)
- Methanol (MeOH)
- Hydrogen (H₂) gas
- Diatomaceous earth (Celite®)

Procedure:

- In a suitable reaction vessel, dissolve 2-amino-3-nitro-5-methylpyridine in methanol.
- Carefully add the Pd/C catalyst to the solution.

- Seal the reaction vessel and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature (20°C).
- Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction is typically complete within 5 hours.[2]
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
- Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
- Wash the filter cake with additional methanol to ensure complete recovery of the product.[2]
- The filtrate, containing the desired **2,3-Diamino-5-methylpyridine**, can be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

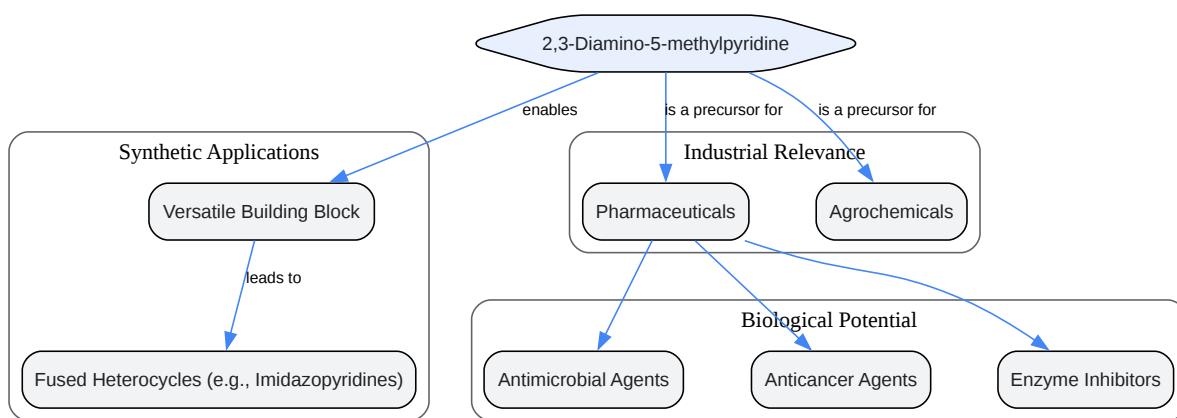
Applications in Research and Drug Development

The strategic placement of two reactive amino groups on the pyridine ring makes **2,3-Diamino-5-methylpyridine** a valuable synthon for constructing more complex molecular architectures.

Core Utility as a Synthetic Building Block

The vicinal diamine functionality is particularly useful for the synthesis of fused heterocyclic systems, such as imidazopyridines and quinoxalines, which are prevalent scaffolds in medicinal chemistry. The amino groups can readily undergo condensation, coupling, and substitution reactions.[1]

Role in Pharmaceutical and Agrochemical Synthesis


This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic applications, highlighting its importance in drug discovery pipelines.

- Pharmaceuticals: It is a foundational component in the synthesis of agents targeting infectious diseases and cancer.^[1] The diamine moiety can be elaborated to form ligands for various biological targets.
- Agricultural Chemicals: The biological activity of its derivatives extends to agrochemical applications, where they are explored for their potential as pesticides and herbicides.^[1]

Potential Biological Activities

Emerging research has indicated that derivatives of **2,3-Diamino-5-methylpyridine** exhibit a spectrum of biological activities:

- Antimicrobial Properties: Certain derivatives have shown promising activity against various microbial pathogens.^[1]
- Anticancer Potential: The scaffold has been incorporated into molecules designed to inhibit tumor growth in specific cancer cell lines.^[1]
- Enzyme Inhibition: It can serve as a core structure for the design of specific enzyme inhibitors, making it a valuable tool in pharmacological studies.^[1]

[Click to download full resolution via product page](#)

Caption: Applications of **2,3-Diamino-5-methylpyridine**.

Safety, Handling, and Storage

Proper handling and storage of **2,3-Diamino-5-methylpyridine** are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

According to the Globally Harmonized System (GHS), **2,3-Diamino-5-methylpyridine** is classified with the following hazards:

- Signal Word: Warning[3][5]
- Hazard Statements:
 - H302: Harmful if swallowed[3]
 - H315: Causes skin irritation[3]
 - H319: Causes serious eye irritation[3]
 - H335: May cause respiratory irritation[3]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Recommended Handling and Storage

- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

- Storage: Store in a tightly sealed container in a cool, dry place.[3][4][5] For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3][4][5]

Conclusion

2,3-Diamino-5-methylpyridine is a chemical compound of significant utility, particularly in the realms of pharmaceutical and materials science. Its well-defined synthesis and the reactivity of its diamino-functionalized pyridine core provide a robust platform for the creation of diverse and complex molecules. As research continues to uncover new applications and derivatives with potent biological activities, the importance of this versatile building block is set to grow, further enabling advancements in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,3-Diamino-5-methylpyridine | 24638-29-7 [smolecule.com]
- 2. 2,3-Diamino-5-methylpyridine | 24638-29-7 [chemicalbook.com]
- 3. 2,3-Diamino-5-methylpyridine | 24638-29-7 [sigmaaldrich.com]
- 4. 2,3-Diamino-5-methylpyridine CAS#: 24638-29-7 [m.chemicalbook.com]
- 5. 24638-29-7 | CAS DataBase [m.chemicalbook.com]
- To cite this document: BenchChem. [CAS number 24638-29-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310499#cas-number-24638-29-7-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com